6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4(1H,3H)-dione
CAS No.: 924834-96-8
Cat. No.: VC4382182
Molecular Formula: C10H16N4O3
Molecular Weight: 240.263
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 924834-96-8 |
|---|---|
| Molecular Formula | C10H16N4O3 |
| Molecular Weight | 240.263 |
| IUPAC Name | 6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C10H16N4O3/c11-8-7-9(15)12-10(16)14(8)2-1-13-3-5-17-6-4-13/h7H,1-6,11H2,(H,12,15,16) |
| Standard InChI Key | QDQSMKLZQUKEDL-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCN2C(=CC(=O)NC2=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s core consists of a pyrimidine ring substituted at the 1-position with a 2-morpholin-4-ylethyl group and at the 6-position with an amino group. The morpholine moiety—a six-membered ring containing one oxygen and one nitrogen atom—confers both hydrophilicity and conformational flexibility, enhancing the molecule’s ability to engage with diverse biological targets . The IUPAC name, 6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4-dione, reflects this substitution pattern.
Physicochemical Profile
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.26 g/mol |
| CAS Number | 924834-96-8 |
| SMILES | C1COCCN1CCN2C(=CC(=O)NC2=O)N |
| Solubility | Not fully characterized |
The compound’s solubility remains under investigation, though its morpholine group suggests moderate polarity, likely enhancing aqueous solubility compared to purely aromatic pyrimidines.
Synthesis and Analytical Characterization
Synthetic Routes
Synthesis typically involves multi-step reactions starting from pyrimidine precursors. A common approach includes:
-
Alkylation of Pyrimidine: Reaction of 6-aminouracil with 2-chloroethylmorpholine under basic conditions to introduce the morpholine-ethyl side chain.
-
Purification: Column chromatography or recrystallization to isolate the target compound.
Reaction conditions often require refluxing in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, with yields varying based on stoichiometric ratios and catalyst use.
Analytical Data
-
NMR Spectroscopy: -NMR spectra confirm the presence of morpholine protons (δ 3.6–2.4 ppm) and pyrimidine NH/amino groups (δ 8.1–6.7 ppm).
-
Mass Spectrometry: ESI-MS exhibits a prominent [M+H] peak at m/z 241.1, consistent with the molecular weight .
Pharmacological Mechanisms
Enzyme Inhibition
Structural analogs of this compound are known inhibitors of dipeptidyl peptidases (DPPs) and kinases. While direct evidence for DPP-IV inhibition is lacking, molecular docking studies suggest high affinity () for the enzyme’s active site, mediated by hydrogen bonding with the pyrimidine dione moiety.
Receptor Interactions
The morpholine group may engage with G-protein-coupled receptors (GPCRs) involved in signal transduction, potentially modulating pathways like PI3K/Akt/mTOR, which are aberrant in cancer.
Comparative Analysis with Structural Analogues
Analogues with Heterocyclic Substitutions
Comparative data highlight the impact of side-chain variations:
The morpholinylethyl variant exhibits broader antimicrobial activity compared to furan or pyridine analogues, likely due to enhanced solubility and target engagement .
Future Perspectives and Challenges
Optimization Strategies
-
Synthetic Efficiency: Improving yield via catalytic methods or microwave-assisted synthesis.
-
Derivatization: Introducing fluorinated or sulfonated groups to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume